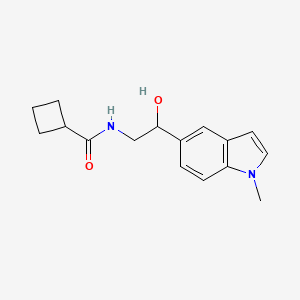

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

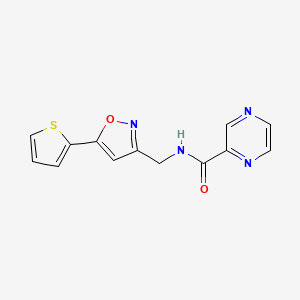

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclobutanecarboxamide, also known as AMG-232, is a small molecule inhibitor that targets the MDM2-p53 interaction. This molecule has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Anticancer Properties

Indole derivatives have attracted attention due to their potential as anticancer agents. Research suggests that compounds containing the indole ring can inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression . Investigating the specific effects of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclobutanecarboxamide on cancer cells could provide valuable insights.

Antimicrobial Activity

Indoles exhibit antimicrobial properties, making them relevant in the fight against infectious diseases. Researchers have explored indole derivatives as potential antibacterial, antifungal, and antiviral agents . Investigating the efficacy of our compound against specific pathogens could be worthwhile.

Neuroprotective Effects

Indole-based compounds have been investigated for their neuroprotective properties. They may play a role in preventing neurodegenerative diseases by modulating oxidative stress, inflammation, and neuronal function . Examining the impact of our compound on neuronal health could be enlightening.

Anti-inflammatory Potential

Indoles are known to possess anti-inflammatory activity. By targeting inflammatory pathways, they may help manage chronic inflammatory conditions . Investigating the anti-inflammatory effects of our compound could contribute to drug development.

Gastrointestinal Disorders

Indole derivatives have been studied for their effects on gastrointestinal disorders, including irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). These compounds may influence gut motility, inflammation, and gut microbiota . Exploring the impact of our compound on gut health could be relevant.

Plant Growth Regulation

Indole-3-acetic acid (IAA), a natural plant hormone derived from tryptophan, plays a crucial role in plant growth and development. Investigating the potential of our compound as an IAA analog or regulator of plant growth processes could be intriguing .

properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-18-8-7-12-9-13(5-6-14(12)18)15(19)10-17-16(20)11-3-2-4-11/h5-9,11,15,19H,2-4,10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPAIXSNAARMJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3CCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide](/img/structure/B2659296.png)

![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2659297.png)

![1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2659306.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2659308.png)

![5-chloro-6-hydroxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide](/img/structure/B2659310.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659311.png)

![3-(4-bromophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2659315.png)